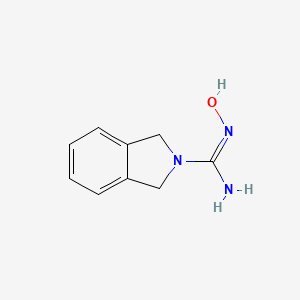

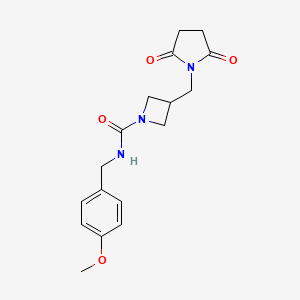

N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-hydroxy-1,3-dihydroisoindole-2-carboximidamide (N-HDCI) is a novel small molecule compound that has been studied for its potential applications in scientific research. N-HDCI is a member of the isoindole family of compounds, which are characterized by their structural similarities to indole, a naturally occurring aromatic heterocyclic compound. N-HDCI has been studied for its ability to act as an inhibitor of certain enzymes, as well as its potential to modulate the activity of certain proteins. Additionally, N-HDCI has been studied for its potential to interact with other biological molecules, such as DNA and RNA.

Wissenschaftliche Forschungsanwendungen

Copper Recovery from Chloride Solutions

Hydrophobic N′-alkyloxypyridine-2-, -3- and -4-carboximidamides, closely related to N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide, have been used to extract copper(II) from chloride solutions. This study highlighted the influence of extractant structure, metal concentration, and chloride ions on copper(II) extraction efficiency. It also discussed the complexation mechanism and the potential of using these compounds in concentrated copper(II) solutions for metal recovery (Wojciechowska et al., 2017).

Photoredox Catalysis in Organic Synthesis

N-Hydroxyphthalimide, a compound structurally related to N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide, has been utilized as an organophotoredox catalyst for the [4+1] radical cyclization of N-methylanilines with isocyanides. This represents a novel application in organic synthesis, providing an operationally simple method for synthesizing 3-iminodihydroindoles at room temperature (Yadav & Yadav, 2016).

Regioselective Synthesis of Indole Derivatives

The regioselective synthesis of 3-Iodoindole N-carboximidamides, which are structurally similar to the query compound, has been achieved via a sequential aza-Wittig/iodine-induced cyclization. This method provides a straightforward approach to synthesizing complex indole derivatives, highlighting the versatility of N-carboximidamides in organic synthesis (Nie et al., 2012).

Bioisostere Applications in Drug Design

The use of hydroxy-1,2,3-triazole moiety as a bioisostere for the carboxylic acid function exemplifies the application of hydroxylated heterocyclic systems in drug design. This study showcases the development of GABA receptor ligands using this bioisostere approach, underscoring the role of such compounds in probing the orthosteric GABA receptor binding site (Giraudo et al., 2018).

Eigenschaften

IUPAC Name |

N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-9(11-13)12-5-7-3-1-2-4-8(7)6-12/h1-4,13H,5-6H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBORWTXUMRUUQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2CN1/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-1,3-dihydroisoindole-2-carboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4Ar,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2732499.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2732500.png)

![Ethyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2732501.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)

![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)

![4,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2732511.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)